

An In-depth Technical Guide to 3-Methyl-1-hexyne

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Compound of Interest

Compound Name: 3-Methyl-1-hexyne

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This document provides a comprehensive technical overview of **3-Methyl-1-hexyne**, a valuable chemical intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require detailed information on its molecular structure, physicochemical properties, and analytical characterization.

Molecular Structure and Identity

3-Methyl-1-hexyne is an aliphatic alkyne characterized by a seven-carbon chain. Its structure features a terminal triple bond between the first and second carbon atoms and a methyl group branching from the third carbon. This chiral center means the molecule exists as a racemic mixture of two enantiomers. The IUPAC name for this compound is 3-methylhex-1-yne.^{[1][2]}

The molecular formula is C₇H₁₂.^{[1][3][4][5]} Its structure is explicitly defined by the linear formula HC≡CCH(CH₃)CH₂CH₂CH₃^[6] and the canonical SMILES string CCCC(C)C#C.^{[1][7]}

Physicochemical Properties

The key quantitative properties of **3-Methyl-1-hexyne** have been compiled from various sources and are summarized in the table below for ease of reference. This data is critical for designing experimental conditions, predicting reactivity, and ensuring safe handling.

Property	Value	Source
IUPAC Name	3-methylhex-1-yne	[1][2]
Molecular Formula	C ₇ H ₁₂	[1][3][4][5]
Molecular Weight	96.17 g/mol	[1][5]
CAS Number	40276-93-5	[2][4]
Density	0.710 g/mL at 25 °C	[8]
Boiling Point	85 °C at 760 mmHg	[3][7]
Flash Point	-15 °C (5.0 °F) - closed cup	
Refractive Index	1.402 (n _{20/D})	
InChI Key	OPZULQHRFNTFFZ-UHFFFAOYSA-N	[2][4]

Experimental Protocols and Analysis

As a fundamental building block in organic synthesis, specific experimental protocols for **3-Methyl-1-hexyne** are highly application-dependent. Its use as a research chemical is well-established.[1] Standard analytical techniques are employed to confirm its identity and purity.

General Analytical Workflow:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, after which the mass spectrometer fragments the molecule, yielding a characteristic mass spectrum that confirms its structure.
- **Infrared (IR) Spectroscopy:** IR analysis is used to identify functional groups. For **3-Methyl-1-hexyne**, the spectrum will prominently feature a sharp peak characteristic of the terminal alkyne C≡C stretch and another for the ≡C-H stretch.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of each

hydrogen and carbon atom, allowing for unambiguous structure elucidation.

The logical workflow for the structural identification of **3-Methyl-1-hexyne** is depicted in the diagram below.

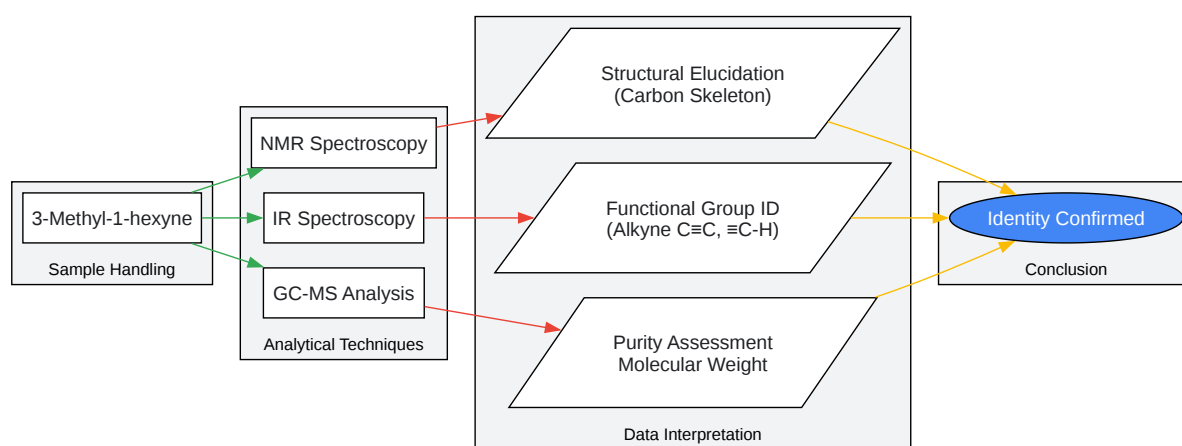


Diagram 1: Analytical Workflow for 3-Methyl-1-hexyne

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Diagram 1: Analytical Workflow for **3-Methyl-1-hexyne**

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the atomic connectivity and structure of the **3-Methyl-1-hexyne** molecule. Carbon atoms are depicted as nodes, and bonds are represented by edges, with the triple bond clearly indicated.

Diagram 2: Molecular Structure of **3-Methyl-1-hexyne**

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